N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
352458-03-8
VCID:
VC0382139
InChI:
InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22)
SMILES:
COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Molecular Formula:
C17H17N3O3
Molecular Weight:
311.33g/mol
N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS No.: 352458-03-8
Main Products
VCID: VC0382139
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33g/mol
CAS No. | 352458-03-8 |
---|---|
Product Name | N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
Molecular Formula | C17H17N3O3 |
Molecular Weight | 311.33g/mol |
IUPAC Name | N-(2-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Standard InChI | InChI=1S/C17H17N3O3/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22) |
Standard InChIKey | ADBJRYXMRWOLKF-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Canonical SMILES | COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
PubChem Compound | 2834475 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume